- Synthesis, cytotoxic, and combined cDDP activity of new stable curcumin derivatives, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3043-3052
Cas no 94875-80-6 (1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione)
94875-80-6 structure
Product Name:1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
CAS No:94875-80-6
MF:C21H20O6
MW:368.379906654358
MDL:MFCD00008365
CID:752067
PubChem ID:969516
Update Time:2023-11-28
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-
- 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- CI 75300
- CURCUMIN (SYNTHETIC)
- 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (ACI)
- 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadien-3,5-dione
-
- MDL: MFCD00008365
- Inchi: 1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3
- InChI Key: VFLDPWHFBUODDF-UHFFFAOYSA-N
- SMILES: O=C(CC(C=CC1C=C(OC)C(O)=CC=1)=O)C=CC1C=C(OC)C(O)=CC=1
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21494-0.05g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 0.05g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21494-0.1g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 0.1g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21494-0.25g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 0.25g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21494-0.5g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 0.5g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21494-1.0g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 1.0g |
$19.0 | 2023-07-07 | |
| Enamine | EN300-21494-2.5g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 2.5g |
$20.0 | 2023-09-16 | |
| Enamine | EN300-21494-5.0g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 5.0g |
$21.0 | 2023-07-07 | |
| Enamine | EN300-21494-10.0g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 10.0g |
$22.0 | 2023-07-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219915-500mg |
(E/Z)-Curcumin |
94875-80-6 | 98% | 500mg |
¥405.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219915-1g |
(E/Z)-Curcumin |
94875-80-6 | 98% | 1g |
¥648.00 | 2024-04-24 |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Boron oxide (B2O3) Solvents: Dimethylformamide ; 30 min, 80 °C
1.2 Reagents: Tributyl borate ; 30 min, 80 °C
1.3 Reagents: Butylamine Solvents: Dimethylformamide ; 1 h, 80 °C; 4 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 80 °C → rt
1.2 Reagents: Tributyl borate ; 30 min, 80 °C
1.3 Reagents: Butylamine Solvents: Dimethylformamide ; 1 h, 80 °C; 4 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 80 °C → rt
Reference
Production Method 2
Reaction Conditions
Reference
- Compounds for preventing, reducing and/or alleviating itchy skin condition(s), IP.com Journal, 2012, 12,
Production Method 3
Reaction Conditions
1.1 Reagents: Butylamine , Tributyl borate , Boron oxide (B2O3) (complexes with acetylacetone) Solvents: Ethyl acetate ; 1 h, 75 °C; 4.5 h, 75 °C; 12 h, 75 °C
1.2 Reagents: Hydrochloric acid ; 1 h, 75 °C
1.2 Reagents: Hydrochloric acid ; 1 h, 75 °C
Reference
- Preparation method of biological basic feature photosensitive shape memory polyimide and three-dimensional intelligent polyimide, China, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Tributyl borate , Boron oxide (B2O3) ; 10 min, heated
1.2 Catalysts: Dodecylamine ; 20 - 60 min, heated; rt
1.3 Reagents: Acetic acid Solvents: Water ; overnight, cooled
1.2 Catalysts: Dodecylamine ; 20 - 60 min, heated; rt
1.3 Reagents: Acetic acid Solvents: Water ; overnight, cooled
Reference
- Facile synthesis of curcumin and curcuminoid-like derivatives at microwaves, Revista de Chimie (Bucharest, 2018, 69(6), 1327-1331
Production Method 5
Reaction Conditions
1.1 Solvents: Ethyl acetate
Reference
- Synthesis of curcumin and related compounds, Recueil des Travaux Chimiques des Pays-Bas, 1964, 83(4), 379-86
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 10 min, rt
Reference
- Synthesis of curcumin analogues as potential antioxidant, cancer chemopreventive agents, Archiv der Pharmazie (Weinheim, 2004, 337(1), 42-54
Production Method 7
Reaction Conditions
1.1 Reagents: Boron oxide (B2O3) Solvents: Ethyl acetate ; 15 min, rt; rt → 78 °C; 78 °C → 40 °C
1.2 Reagents: Butylamine , Tributyl borate Solvents: Ethyl acetate ; 1 h, 40 °C; 5 h, rt
1.2 Reagents: Butylamine , Tributyl borate Solvents: Ethyl acetate ; 1 h, 40 °C; 5 h, rt
Reference
- Preparation of methoxyphenyl alkanediones for preventing, reducing and/or alleviating itchy skin conditions, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Tributyl borate , Boron oxide (B2O3) Catalysts: Butylamine Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Preparation of unsymmetrical curcuminoids, Zeitschrift fuer Chemie, 1987, 27(5), 172-3
Production Method 9
Reaction Conditions
Reference
- A Near-Infrared Responsive Drug Sequential Release System for Better Eradicating Amyloid Aggregates, Small, 2017, 13(46),
Production Method 10
Reaction Conditions
Reference
- Method and compounds for cancer treatment utilizing NFκB as a direct or ultimate target for small molecule inhibitors, United States, , ,
Production Method 11
Reaction Conditions
Reference
- Curcumin from vanillin and acetylacetone, Federal Republic of Germany, , ,
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Raw materials
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Preparation Products
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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